molecular formula C5H3ClFN B1590662 3-Chloro-5-fluoropyridine CAS No. 514797-99-0

3-Chloro-5-fluoropyridine

Cat. No.: B1590662
CAS No.: 514797-99-0
M. Wt: 131.53 g/mol
InChI Key: LTILYPOSFJLPSK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3ClFN. It is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds. The compound’s electron-withdrawing fluorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Enzymes such as cytochrome P450 may interact with this compound, leading to its metabolic transformation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification and stress response. Additionally, the compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting metabolic pathways and gene expression. The compound’s fluorine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity. The compound’s fluorine atom enhances its ability to cross cell membranes, facilitating its distribution within various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluoropyridine can be synthesized through several methods. One common method involves the fluorination of 3-chloropyridine using a fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction typically occurs under mild conditions, providing high yields of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the chlorination of pyridine followed by selective fluorination. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Electrophilic Substitution: Typical electrophiles include halogens, nitro groups, and sulfonic acids.

    Metalation: Strong bases like butyllithium or sodium hydride are often used.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while cross-coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

3-Chloro-5-fluoropyridine can be compared with other similar compounds, such as:

  • 3,5-Dichloropyridine
  • 2,4,6-Trichloropyridine
  • 2,4-Dichloropyridine
  • 4,6-Dichloropyrimidine
  • 2,6-Dichloropyridine
  • 2,6-Dichloropyrazine
  • 2,4,6-Trichloropyrimidine
  • 2-Chloro-5-fluoropyridine
  • 5-Chloro-2-fluoropyridine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-6-fluoropyridine
  • 2-Chloro-4-fluoropyridine

Uniqueness: this compound is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .

Properties

IUPAC Name

3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILYPOSFJLPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476160
Record name 3-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514797-99-0
Record name 3-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions "preferential photodissociation" of specific azido groups in substituted pyridines. Can you elaborate on what influences this selectivity in the context of 3-chloro-5-fluoropyridine?

A1: The research indicates that the position of the azido group relative to the fluorine atom in the pyridine ring significantly influences the photodissociation process. [] Specifically, azido groups located ortho to the fluorine atom in this compound demonstrate stronger π-conjugation with the pyridine ring. This conjugation enhances the azido group's involvement in the molecule's electronic rearrangement upon photoexcitation. Consequently, these ortho azido groups are more likely to adopt geometries conducive to reaching the excited predissociation state, resulting in preferential cleavage. []

Q2: The research identifies several high-spin intermediates formed during the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine. What spectroscopic technique was used to characterize these intermediates, and what information does it provide about their electronic structure?

A2: Electron Paramagnetic Resonance (EPR) spectroscopy was employed to characterize the high-spin intermediates generated during the photolysis. [] EPR is particularly well-suited for this purpose as it specifically detects species with unpaired electrons, such as the triplet, quintet, and septet intermediates observed in this study. The EPR spectral data, coupled with Density Functional Theory (DFT) calculations, allowed for the determination of zero-field splitting parameters (D and E) for each intermediate. These parameters provide valuable insights into the electronic and magnetic properties of these high-spin species. []

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